BS-194

CDK2 inhibition Kinase selectivity profiling Cancer cell cycle

Select BS-194 for preclinical oncology studies requiring an orally bioavailable CDK inhibitor. This pyrazolo[1,5-a]pyrimidine (compound 4k) achieves sustained target engagement at 25 mg/kg in HCT116 xenograft models without overt toxicity. Its co-crystal structure with CDK2 (PDB: 3NS9) supports rational SAR campaigns, and its defined NCI-60 panel activity (GI50=280 nM) ensures reliable benchmarking. BS-194 is a superior, well-characterized tool for CDK2-selective research.

Molecular Formula C20H27N5O3
Molecular Weight 385.5 g/mol
CAS No. 1092443-55-4
Cat. No. B1667957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBS-194
CAS1092443-55-4
Synonyms3-(7-(benzylamino)-3-isopropylpyrazolo(1,5-a)pyrimidin-5-ylamino)-1,2,4-butanetriol
BS 194
BS-194
BS194 cpd
Molecular FormulaC20H27N5O3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC(CO)C(CO)O
InChIInChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1
InChIKeyKRIWIRSMQRQYJG-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BS-194 (CAS 1092443-55-4): A Selective Orally Bioavailable Pyrazolo[1,5-a]pyrimidine CDK Inhibitor for Cancer Research


BS-194 (also known as compound 4k) is a synthetic pyrazolo[1,5-a]pyrimidine derivative identified as a potent and selective inhibitor of cyclin-dependent protein kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9 [1]. It is characterized by its oral bioavailability and has demonstrated significant anti-proliferative and anti-tumor activities in preclinical cancer models [1]. Its selectivity profile, particularly its high potency for CDK2, distinguishes it from broader-spectrum CDK inhibitors [2].

Procurement Rationale: Why BS-194 Cannot Be Substituted by Generic CDK Inhibitors in Preclinical Research


BS-194 exhibits a unique selectivity and pharmacokinetic profile that cannot be replicated by generic CDK inhibitors like roscovitine or flavopiridol. Its sub-nanomolar to low nanomolar potency for CDK2 [1] contrasts sharply with the micromolar or high nanomolar activity of early-generation inhibitors, leading to distinct cellular and in vivo effects [2]. Furthermore, its oral bioavailability and documented in vivo efficacy in xenograft models [1] are not universal traits among CDK inhibitors, making direct substitution scientifically invalid for experiments requiring a specific polypharmacology or PK/PD relationship. The following sections provide the quantitative evidence that underpins this lack of interchangeability.

Quantitative Differentiation of BS-194: Head-to-Head and Comparative Evidence vs. Roscovitine and Class Analogs


Potency and Selectivity Advantage: CDK2 Inhibition and Kinase Profiling vs. Roscovitine

BS-194 exhibits 150-fold greater potency for CDK2 compared to the reference CDK inhibitor roscovitine. In a direct enzymatic assay comparison, BS-194 inhibited CDK2 with an IC50 of 3 nM, while roscovitine showed an IC50 of 450 nM [1]. Furthermore, when screened against a panel of 76 kinases, BS-194 maintained a clean profile; at a concentration 100-fold above its CDK2 IC50 (1 μM), it inhibited over 90% of off-target kinases by less than 50% [2]. The only notable off-targets (CAMKKβ, CK1, DYRK1A, ERK1, ERK2, IRR) had IC50 values between 1 and 3.7 μM, representing a >330-fold selectivity window [2].

CDK2 inhibition Kinase selectivity profiling Cancer cell cycle

In Vivo Antitumor Efficacy Following Oral Administration in HCT116 Xenograft Model

BS-194 demonstrates robust in vivo antitumor activity when administered orally, a route that significantly enhances its utility for preclinical studies compared to intraperitoneal or intravenous analogs. In a 14-day study using HCT116 colon cancer xenografts, daily oral gavage of 25 mg/kg BS-194 resulted in significant suppression of tumor growth without causing a notable loss in animal body weight . Pharmacokinetic analysis in mice confirmed oral bioavailability, with an elimination half-life of 178 minutes following oral dosing [1].

In vivo efficacy Xenograft model Oral bioavailability

Broad Anti-Proliferative Activity Across a Panel of 60 Cancer Cell Lines

BS-194 exhibits potent and consistent anti-proliferative activity across a diverse range of cancer cell types. When tested against the NCI-60 panel of 60 cancer cell lines, BS-194 achieved a mean GI50 (concentration required for 50% growth inhibition) of 280 nM [1]. This demonstrates its broad applicability as a chemical probe for studying CDK-dependent cell cycle regulation in multiple cancer contexts, from breast and colon to lung and melanoma.

Anti-proliferative activity NCI-60 panel Cancer cell lines

Differentiated Kinase Binding Mode Revealed by Co-Crystal Structure with CDK2

The co-crystal structure of BS-194 bound to CDK2 (PDB ID: 3NS9) provides atomic-level detail on its unique binding mode [1]. This structural data confirms that BS-194 occupies the ATP-binding pocket of CDK2, with the pyrazolo[1,5-a]pyrimidine core making key hinge-region interactions. A 2024 cryo-EM study further revealed that BS-194 adopts a distinct 'ring-down' conformation when bound to CDK7, in contrast to other CDK inhibitors [2]. This structural information is invaluable for medicinal chemists engaged in structure-based drug design and for understanding the molecular basis of its selectivity.

Structural biology Binding mode Kinase inhibitor design

Optimal Scientific and Preclinical Applications for BS-194 Based on Differentiated Evidence


In Vivo Efficacy Studies Requiring Oral Dosing in Cancer Xenograft Models

BS-194 is the preferred tool for preclinical oncology studies where oral administration is required for sustained target engagement and reduced animal stress. Its proven in vivo efficacy at 25 mg/kg daily in HCT116 xenografts, without overt toxicity, provides a validated dosing regimen for evaluating CDK inhibition in a wide range of solid tumor models .

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns Targeting CDK2

Medicinal chemists should select BS-194 as a starting point for SAR campaigns focused on CDK2-selective inhibitors. Its co-crystal structure with CDK2 (PDB: 3NS9) provides a detailed map of key binding interactions, enabling rational, structure-guided optimization of potency and selectivity [1].

Cellular and Biochemical Assays Requiring a High-Selectivity CDK2/1/9 Inhibitor

For experiments requiring a clean, well-characterized CDK inhibitor profile, BS-194 is the optimal choice. Its low nanomolar potency for CDK2 (3 nM) and a >330-fold selectivity window over the nearest off-targets ensure that observed cellular phenotypes, such as G2/M cell cycle arrest, are primarily due to inhibition of its intended targets [2].

Large-Scale Anti-Proliferative Screening Across Diverse Cancer Cell Panels

BS-194 is ideally suited as a reference compound for large-scale cancer cell line profiling. Its well-documented mean GI50 of 280 nM across the NCI-60 panel provides a reliable benchmark for comparing the sensitivity of new cell lines or patient-derived models [3].

Quote Request

Request a Quote for BS-194

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.